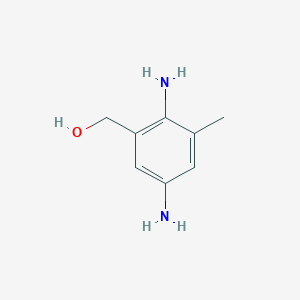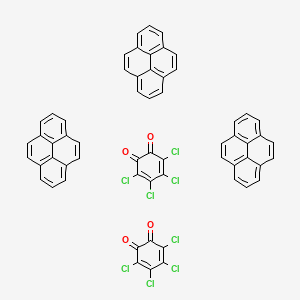
2,2',2''-(7-Bromoheptane-1,1,1-triyl)trithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene is a compound that features a heptane backbone with a bromine atom and three thiophene rings attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene typically involves the bromination of heptane followed by the introduction of thiophene rings. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The thiophene rings can be introduced through a series of coupling reactions using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidation states of the thiophene rings.
Applications De Recherche Scientifique
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in halogen bonding, while the thiophene rings can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoheptane: A simpler compound with a single bromine atom on a heptane chain.
1-Bromoheptane: Another brominated heptane derivative with the bromine atom at a different position.
Bromotriphenylethylene: A compound with a bromine atom and three phenyl rings, similar in structure but with different electronic properties.
Uniqueness
2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene is unique due to the presence of three thiophene rings, which impart distinct electronic and structural characteristics. These features make it a valuable compound for research in materials science and organic electronics.
Propriétés
Numéro CAS |
928265-56-9 |
|---|---|
Formule moléculaire |
C19H21BrS3 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-(7-bromo-1,1-dithiophen-2-ylheptyl)thiophene |
InChI |
InChI=1S/C19H21BrS3/c20-12-4-2-1-3-11-19(16-8-5-13-21-16,17-9-6-14-22-17)18-10-7-15-23-18/h5-10,13-15H,1-4,11-12H2 |
Clé InChI |
JAOIJEZRDPLRQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(CCCCCCBr)(C2=CC=CS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


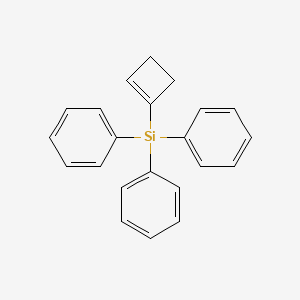
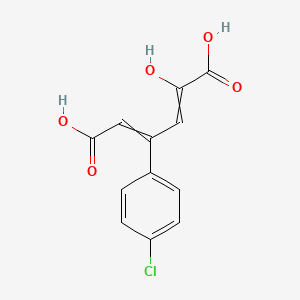
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

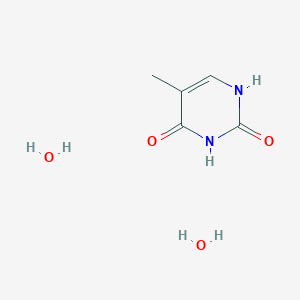
![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
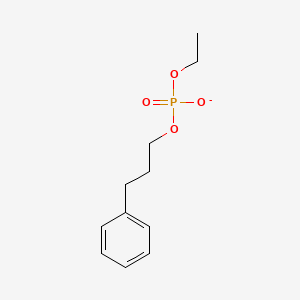
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)
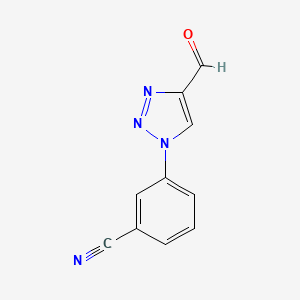

![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
